(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid

Description

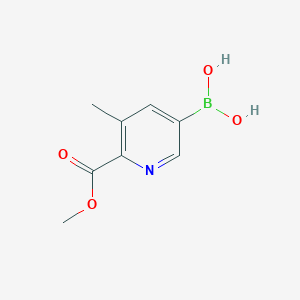

(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring

Properties

Molecular Formula |

C8H10BNO4 |

|---|---|

Molecular Weight |

194.98 g/mol |

IUPAC Name |

(6-methoxycarbonyl-5-methylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H10BNO4/c1-5-3-6(9(12)13)4-10-7(5)8(11)14-2/h3-4,12-13H,1-2H3 |

InChI Key |

XLFJNBMENHGVSC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(N=C1)C(=O)OC)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a base or an acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Alcohols or phenols.

Protodeboronation: The corresponding hydrocarbon.

Scientific Research Applications

(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid involves the formation of boronate esters with diols or other nucleophiles. This interaction can inhibit enzymes by forming stable complexes with active site residues, thereby blocking the enzyme’s activity . The compound’s boronic acid group is crucial for its reactivity and ability to form these complexes .

Comparison with Similar Compounds

- Phenylboronic acid

- 4-(Methoxycarbonyl)phenylboronic acid

- (2-Fluoropyridin-3-yl)boronic acid

Comparison: (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has an additional methoxycarbonyl group that can enhance its solubility and reactivity in certain reactions .

Biological Activity

(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry and material science.

- Molecular Formula : C₇H₈BNO₄

- Molecular Weight : Approximately 169.95 g/mol

- Structure : The compound features a pyridine ring substituted with a methoxycarbonyl group and a boronic acid moiety, which is significant for its reactivity and interactions with biomolecules.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. Preliminary studies suggest it may inhibit the growth of various cancer cell lines by disrupting cellular signaling pathways critical for cancer proliferation.

The mechanism of action involves the reversible covalent bonding of the boronic acid group to diols in biomolecules, which can modulate enzyme activity and affect metabolic pathways. This property is particularly useful in targeting proteins involved in cancer progression.

Applications in Medicinal Chemistry

- Drug Development : The compound serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, such as proteases and kinases, which are crucial in cancer therapy.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of boronic acids, including this compound. The following table summarizes key findings from various research efforts:

| Compound | Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 12.5 | Enzyme inhibition |

| Derivative A | Antibacterial | 10 | Disruption of cell wall synthesis |

| Derivative B | Antiviral | 20 | Inhibition of viral replication |

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent.

- Enzyme Interaction : Another research project highlighted the interaction between this compound and specific kinases involved in cell signaling, showcasing its ability to disrupt critical pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.